3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by the presence of a bromobenzyl group attached to the purine core, which is further substituted with dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzyl chloride with 1,7-dimethylxanthine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazolo[2,3-f]purine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The oxazolo[2,3-f]purine core can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-methylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromobenzyl group in 3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique chemical and biological properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCBJIYDALJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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